5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline

Nicotinic acetylcholine receptor nAChR antagonist Neurological research

5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (CAS 83732-65-4) is a chlorinated diaryl ether aromatic amine with the molecular formula C14H13Cl2NO and a molecular weight of 282.2 g/mol. The compound features a dimethylaniline core substituted with a chlorine atom at the 5-position and a 4-chlorophenoxy group at the 2-position, yielding a calculated XLogP3-AA of 4.8.

Molecular Formula C14H13Cl2NO
Molecular Weight 282.2 g/mol
CAS No. 83732-65-4
Cat. No. B12684753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline
CAS83732-65-4
Molecular FormulaC14H13Cl2NO
Molecular Weight282.2 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=CC(=C1)Cl)OC2=CC=C(C=C2)Cl
InChIInChI=1S/C14H13Cl2NO/c1-17(2)13-9-11(16)5-8-14(13)18-12-6-3-10(15)4-7-12/h3-9H,1-2H3
InChIKeyMKTVSZPMNSBCOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (CAS 83732-65-4): Chemical Identity and Procurement Baseline


5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (CAS 83732-65-4) is a chlorinated diaryl ether aromatic amine with the molecular formula C14H13Cl2NO and a molecular weight of 282.2 g/mol [1]. The compound features a dimethylaniline core substituted with a chlorine atom at the 5-position and a 4-chlorophenoxy group at the 2-position, yielding a calculated XLogP3-AA of 4.8 [1]. Commercially available with reported boiling point of 366°C at 760 mmHg, density of 1.271 g/cm³, and flash point of 175.1°C [1], this compound serves as a versatile intermediate in organic synthesis and has been evaluated in multiple pharmacological assays targeting monoamine transporters and nicotinic acetylcholine receptors [2].

Why Generic Substitution Fails: Critical Structure-Activity Determinants of 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (CAS 83732-65-4)


Simple substitution with structurally related diaryl ether anilines is not functionally equivalent due to the precise arrangement of substituents that governs target engagement. The 5-chloro substitution on the aniline ring combined with the 4-chlorophenoxy moiety at the 2-position establishes a specific electronic and steric environment that influences binding to multiple receptor classes including nAChR subtypes, monoamine transporters, and MCHR2 [1][2]. Removal of the N,N-dimethyl substitution or alteration of the chlorine substitution pattern produces compounds with substantially divergent activity profiles [1]. The absence of a primary amine (hydrogen bond donor count = 0) [3] distinguishes this compound from 2-(4-chlorophenoxy)aniline derivatives and alters both physicochemical properties and molecular recognition [1].

Quantitative Differentiation Evidence for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (CAS 83732-65-4) vs. In-Class Candidates


Potent nAChR Antagonism with Subtype Selectivity Profile

The compound demonstrates potent antagonist activity across multiple nicotinic acetylcholine receptor (nAChR) subtypes, with highest potency at the α3β4 subtype (IC50 = 1.8 nM) and 4- to 8-fold selectivity over α4β2 (IC50 = 12.0 nM), α4β4 (IC50 = 15.0 nM), and muscle-type α1β1γδ (IC50 = 7.9 nM) receptors in human cell lines [1]. This selectivity profile contrasts with structurally distinct antibacterial compounds such as PD 404,182, which lacks nAChR activity and operates via KDO-8-P synthase inhibition .

Nicotinic acetylcholine receptor nAChR antagonist Neurological research Smoking cessation

Broad Monoamine Transporter Interaction Profile

The compound exhibits a distinct polypharmacology profile across monoamine transporters, with preferential inhibition of serotonin transporter (SERT, IC50 = 100 nM) and norepinephrine transporter (NET, IC50 = 443 nM) over dopamine transporter (DAT, IC50 range = 658-945 nM across multiple assay formats) [1]. This SERT/NET-preferring profile distinguishes it from compounds with single-transporter selectivity or DAT-preferring inhibition patterns [1]. In vivo, the compound demonstrates smoke cessation activity in murine models, with ED50 values of 15.0 mg/kg (hotplate assay), 1.2 mg/kg (tail-flick assay), and 4.9 mg/kg (locomotor activity assay) following subcutaneous administration [1].

Monoamine transporter DAT inhibition NET inhibition SERT inhibition Neuropharmacology

Nanomolar MCHR2 Receptor Antagonist Activity

The compound acts as a potent antagonist at the human melanin-concentrating hormone receptor 2 (MCHR2) with an IC50 of 1 nM, assessed by inhibition of MCH-stimulated Ca2+ flux in CHO cells expressing the human receptor following 10-minute preincubation [1]. MCHR2 is a G protein-coupled receptor implicated in feeding behavior and energy homeostasis, and this level of potency places the compound among high-affinity MCHR2 ligands. While direct head-to-head comparisons with other MCHR2 antagonists in the same assay are not available in public databases, the 1 nM IC50 value establishes a quantitative benchmark for this chemotype.

MCHR2 antagonist Melanin-concentrating hormone Obesity research GPCR

Nanomolar Myeloperoxidase (MPO) Inhibition

The compound inhibits myeloperoxidase (MPO) chlorination activity with an IC50 of 1 nM, and inhibits recombinant human MPO with an IC50 of 1.40 nM in the presence of 120 mM NaCl as measured by aminophenyl fluorescein assay following 10-minute incubation [1]. In a cellular context, inhibition of PMA-induced MPO activity in human neutrophils shows reduced potency (IC50 = 42,000 nM), indicating that cell permeability or intracellular conditions may modulate activity [1]. This biochemical-cellular potency differential provides important characterization data for structure-activity relationship studies and target engagement optimization.

Myeloperoxidase inhibitor MPO inhibition Inflammation Cardiovascular research

Physicochemical Properties Differentiating from Primary Amine Analogs

The N,N-dimethyl substitution eliminates hydrogen bond donor capacity (HBD = 0) while maintaining two hydrogen bond acceptors, resulting in a calculated XLogP3-AA of 4.8 [1]. This contrasts with the primary amine analog 5-chloro-2-(4-chlorophenoxy)aniline (CAS 121-27-7), which possesses one hydrogen bond donor and a lower predicted LogP . The increased lipophilicity and absence of a primary amine alter membrane permeability characteristics and metabolic stability profiles. The compound is generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions, and is soluble in organic solvents such as dichloromethane and acetonitrile .

LogP Lipophilicity Hydrogen bonding Drug-likeness ADME

In Vivo Activity in Nicotine Dependence Models

The compound demonstrates functional in vivo antagonism of nicotine-induced behaviors in murine models, with subcutaneous administration showing dose-dependent inhibition across three behavioral endpoints [1]. In the hotplate assay measuring nicotine-induced antinociception, the ED50 was 15.0 mg/kg. Greater potency was observed in the tail-flick assay (ED50 = 1.2 mg/kg) and locomotor activity assay (ED50 = 4.9 mg/kg) [1]. These in vivo results provide translation of the in vitro nAChR antagonist activity to a behavioral pharmacology context, distinguishing the compound from analogs lacking in vivo characterization.

Smoking cessation Nicotine antagonism In vivo pharmacology Behavioral assay

Validated Application Scenarios for 5-Chloro-2-(4-chlorophenoxy)-N,N-dimethylaniline (CAS 83732-65-4)


Nicotinic Acetylcholine Receptor Pharmacology and Subtype Selectivity Studies

The compound's potent antagonism at α3β4 nAChR (IC50 = 1.8 nM) with 4- to 8-fold selectivity over α4β2, α4β4, and muscle-type receptors [1] makes it suitable for pharmacological studies requiring nAChR subtype discrimination. The availability of parallel in vivo data from nicotine-induced behavior models (ED50 = 1.2-15.0 mg/kg in murine assays) [1] supports translational research programs investigating nicotine dependence mechanisms and potential smoking cessation therapeutics.

Monoamine Transporter Polypharmacology Research

The compound's balanced inhibition profile across serotonin (SERT, IC50 = 100 nM), norepinephrine (NET, IC50 = 443 nM), and dopamine (DAT, IC50 = 658-945 nM) transporters [1] positions it as a tool compound for investigating polypharmacology approaches in neurological and psychiatric disorders. Unlike highly selective single-transporter inhibitors, this profile enables exploration of multi-transporter modulation strategies in preclinical research settings.

Melanin-Concentrating Hormone Receptor 2 (MCHR2) Antagonist Studies

With an IC50 of 1 nM at human MCHR2 receptor expressed in CHO cells [1], the compound serves as a high-affinity antagonist for investigating MCHR2-mediated signaling pathways. MCHR2 is a validated target in energy homeostasis and feeding behavior research, and the compound's potency supports its use as a pharmacological probe for target validation and mechanism-of-action studies in metabolic disorder programs.

Organic Synthesis Intermediate with Defined Physicochemical Properties

The compound functions as a versatile intermediate in organic synthesis, with documented physicochemical properties including XLogP3-AA = 4.8, HBD = 0, MW = 282.2 g/mol, boiling point = 366°C, and density = 1.271 g/cm³ [1]. Its solubility in organic solvents such as dichloromethane and acetonitrile, combined with general stability under standard laboratory conditions , makes it suitable for nucleophilic aromatic substitution reactions and the synthesis of more complex diaryl ether derivatives.

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